Cas no 3197-61-3 (1H-Imidazole-1-carboxaldehyde)

1H-Imidazole-1-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole-1-carboxaldehyde
- 1H-imidazole-1-carbaldehyde
- imidazole-1-carbaldehyde
- 1-formyl-1H-imidazole
- 1-formylimidazole
- 1-H-Imidazole-1-carboxaldehyde
- 1-imidazolecarboxaldehyde
- formyl imidazole
- imidazole-3-carboxaldehyde
- N-FORMYLIMIDAZOLE
- Imidazole,1-formyl- (8CI)
- Imidazole-1-carboxaldehyde (7CI)
- DTXSID70454511
- AKOS006328950
- FT-0691077
- 3197-61-3
- XBECWGJPSXHFCS-UHFFFAOYSA-N
- 1-formyl-imidazole
- A821083
- DB-023901
-
- MDL: MFCD09833521
- インチ: 1S/C4H4N2O/c7-4-6-2-1-5-3-6/h1-4H
- InChIKey: XBECWGJPSXHFCS-UHFFFAOYSA-N
- ほほえんだ: C1=CN(C=N1)C=O
計算された属性
- せいみつぶんしりょう: 96.03240
- どういたいしつりょう: 96.032362755g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 74.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 34.9Ų
じっけんとくせい
- 色と性状: 薄い黄色または無色透明液体
- 密度みつど: 1.191
- ふってん: 235.29°C at 760 mmHg
- フラッシュポイント: 96.1°C
- 屈折率: 1.565
- PSA: 34.89000
- LogP: 0.52350
1H-Imidazole-1-carboxaldehyde セキュリティ情報
1H-Imidazole-1-carboxaldehyde 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1H-Imidazole-1-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676526-25g |
1H-imidazole-1-carbaldehyde |
3197-61-3 | 98% | 25g |
¥20766.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676526-10g |
1H-imidazole-1-carbaldehyde |
3197-61-3 | 98% | 10g |
¥16304.00 | 2024-08-02 | |
A2B Chem LLC | AF57005-1g |
1H-Imidazole-1-carboxaldehyde |
3197-61-3 | 1g |
$992.00 | 2023-12-30 | ||
Ambeed | A331992-25g |
1H-Imidazole-1-carbaldehyde |
3197-61-3 | 25g |
$2205.0 | 2024-04-20 |
1H-Imidazole-1-carboxaldehyde 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
1H-Imidazole-1-carboxaldehydeに関する追加情報
Recent Advances in the Application of 1H-Imidazole-1-carboxaldehyde (CAS: 3197-61-3) in Chemical Biology and Pharmaceutical Research
1H-Imidazole-1-carboxaldehyde (CAS: 3197-61-3) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This heterocyclic aldehyde serves as a key building block for the synthesis of various biologically active compounds, including imidazole-based drugs, enzyme inhibitors, and metal-chelating agents. Recent studies have highlighted its utility in medicinal chemistry, particularly in the development of novel therapeutic agents targeting infectious diseases, cancer, and neurological disorders.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 1H-Imidazole-1-carboxaldehyde as a precursor for the synthesis of potent histone deacetylase (HDAC) inhibitors. The researchers utilized this compound to develop a series of novel HDAC inhibitors with improved selectivity and reduced off-target effects, showing promising results in preclinical models of leukemia. The study emphasized the compound's role in facilitating the introduction of imidazole moieties into drug candidates, which enhanced their binding affinity and pharmacokinetic properties.
In the field of antimicrobial research, 1H-Imidazole-1-carboxaldehyde has been employed as a scaffold for designing new antifungal agents. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported the synthesis of imidazole-carboxaldehyde derivatives with potent activity against Candida albicans and Aspergillus fumigatus. The derivatives exhibited low cytotoxicity to human cells, suggesting their potential as safe and effective antifungal drugs. The study also explored the mechanism of action, revealing that these compounds disrupt fungal cell wall biosynthesis by inhibiting key enzymes.
Another notable application of 1H-Imidazole-1-carboxaldehyde is in the development of metal-chelating agents for diagnostic and therapeutic purposes. A recent study in Chemical Communications (2024) described the synthesis of imidazole-carboxaldehyde-based ligands for gadolinium(III) complexes, which showed enhanced relaxivity and stability for magnetic resonance imaging (MRI) contrast agents. The researchers attributed these improvements to the unique coordination properties of the imidazole-carboxaldehyde moiety, which facilitated stronger binding to gadolinium ions while maintaining biocompatibility.
Beyond its pharmaceutical applications, 1H-Imidazole-1-carboxaldehyde has also found use in chemical biology as a tool for protein modification and labeling. A 2023 Nature Chemical Biology paper detailed its application in site-specific protein conjugation, where it served as a reactive handle for introducing fluorescent probes and other functional groups. This approach enabled the study of protein-protein interactions and cellular localization with high precision, opening new avenues for proteomics research.
In conclusion, recent research has underscored the versatility and importance of 1H-Imidazole-1-carboxaldehyde (CAS: 3197-61-3) in chemical biology and pharmaceutical development. Its applications span from drug discovery to diagnostic imaging and chemical biology tools, demonstrating its broad utility across multiple disciplines. Future studies are expected to further explore its potential in targeted drug delivery systems and as a component of multifunctional therapeutic agents, solidifying its position as a valuable building block in medicinal chemistry.
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